TW-37

Overview

Description

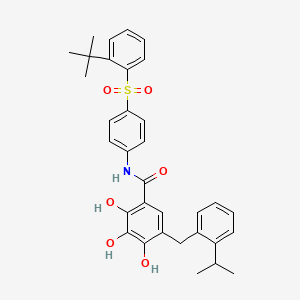

TW-37 (N-[(2-tert-butyl-benzenesulfonyl)-phenyl]-2,3,4-trihydroxy-5-(2-isopropyl-benzyl)-benzamide) is a second-generation, non-peptidic small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. It binds to the BH3 domain of Bcl-2, Bcl-xL, and Mcl-1 with Ki values of 290 nM, 1,110 nM, and 260 nM, respectively, acting as a pan-Bcl-2 inhibitor . Structurally, this compound features a benzoyl group, which contributes to its binding affinity .

Mechanism of Action:

this compound blocks the heterodimerization of pro-apoptotic proteins (e.g., Bid, Bim) with anti-apoptotic Bcl-2 family members, thereby activating the intrinsic mitochondrial apoptosis pathway. This results in caspase-9 and caspase-3 activation, PARP cleavage, and DNA fragmentation . Additionally, this compound exhibits anti-angiogenic effects by suppressing VEGF, ERK, and HIF-1α expression, inhibiting endothelial cell migration and capillary formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: TW-37 is synthesized through a structure-based design strategy. The synthesis involves the development of a benzenesulfonyl derivative through computational screening and nuclear magnetic resonance (NMR) focused on the antiapoptotic protein target Bcl-2 . The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the optimized synthetic routes developed in research laboratories. The production process ensures high purity and yield of the compound, making it suitable for preclinical and clinical studies.

Chemical Reactions Analysis

Types of Reactions: TW-37 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities.

Scientific Research Applications

Pancreatic Cancer

TW-37 has shown significant antitumor activity against pancreatic cancer. In preclinical studies using xenograft models, this compound inhibited tumor growth by inducing apoptosis and attenuating NF-kB signaling pathways. This resulted in decreased expression of proangiogenic factors such as MMP-9 and VEGF, thereby inhibiting migration, invasion, and angiogenesis of pancreatic cancer cells both in vitro and in vivo .

Colorectal Cancer

In colorectal cancer studies, this compound demonstrated efficacy by inhibiting cell growth in HCT-116 cells. The compound not only induced apoptosis but also inhibited tumor growth when administered intravenously in mouse models. Notably, its effectiveness was enhanced in Beclin-1-silenced tumors, suggesting that targeting Bcl-2 family proteins can effectively suppress colorectal cancer cell proliferation .

Lymphoma

This compound has been particularly effective against lymphoma cells. In vitro studies showed significant antiproliferative effects on chemoresistant lymphoma cell lines. The compound's ability to induce apoptosis was confirmed through various assays, highlighting its potential as a treatment option for resistant lymphoma cases .

Case Study 1: Efficacy in Chemoresistant Lymphoma

A study evaluated this compound's effects on a de novo chemoresistant WSU-DLCL2 lymphoma cell line. Results indicated that this compound effectively inhibited cell proliferation and induced apoptosis through its action on Bcl-2 family proteins . These findings suggest that this compound could be a valuable therapeutic agent for patients with resistant forms of lymphoma.

Case Study 2: Pancreatic Cancer Xenografts

In a separate investigation involving pancreatic cancer xenografts, this compound treatment led to significant tumor size reduction compared to controls. The study highlighted the compound's ability to modulate apoptotic pathways and inhibit key signaling mechanisms associated with tumor progression .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across different cancer types:

Mechanism of Action

TW-37 exerts its effects by binding to the BH3-binding groove in Bcl-2, Bcl-X L, and Mcl-1 proteins . This binding disrupts the formation of heterodimers between proapoptotic and antiapoptotic proteins, leading to the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of Bcl-2, Bcl-X L, and Mcl-1, which are critical for cell survival and proliferation .

Comparison with Similar Compounds

Preclinical Efficacy :

- Cancer Types: TW-37 demonstrates broad-spectrum activity against prostate cancer (IC50: 165–320 nM), lymphoma (IC50: 165–1,000 nM), pancreatic cancer (nanomolar efficacy), colorectal cancer (IC50 ~1,000 nM), and oral cancer (induces apoptosis at 500 nM) .

- In Vivo Models: this compound inhibits tumor growth in xenograft models of prostate cancer, diffuse large B-cell lymphoma, and neuroblastoma, with enhanced efficacy when combined with chemotherapy (e.g., CHOP regimen) or MEK inhibitors .

- Selectivity: It spares normal cells (e.g., peripheral blood lymphocytes) at therapeutic doses, indicating a favorable safety profile .

Unique Pathways: this compound modulates the Notch-1 signaling axis, downregulating Hes-1 and Jagged-1, and attenuates NF-κB activity, reducing expression of downstream targets like MMP-9 and VEGF .

A comparative analysis of this compound with other Bcl-2 inhibitors highlights its distinct pharmacological profile:

Table 1: Key Comparisons of this compound with Other Bcl-2 Inhibitors

Key Differentiators of this compound :

Pan-Bcl-2 Inhibition : Unlike selective agents like ABT-737 (Bcl-2/Bcl-xL), this compound targets Mcl-1, a critical resistance factor in cancers .

Dual Pro-Apoptotic and Anti-Angiogenic Effects : this compound suppresses VEGF and ERK pathways, reducing tumor vascularization—a feature absent in Obatoclax and ABT-737 .

Autophagy Modulation : this compound induces protective autophagy in colorectal cancer cells; pharmacological inhibition of autophagy further enhances its cytotoxicity .

Limitations vs. Peers :

- Solubility : Requires formulation optimization compared to ApoG2 .

- Clinical Progress : Remains in preclinical testing, whereas ABT-263 (navitoclax) has advanced to clinical trials despite thrombocytopenia risks .

Research Findings and Implications

- Neuroblastoma: this compound shows potent activity in MYCN-amplified models (IC50: 0.22–0.28 µM), inducing apoptosis and improving survival in xenografts .

- Resistance Mitigation: this compound overcomes resistance linked to Mcl-1 overexpression, a common evasion mechanism in melanoma and lymphoma .

- Dose Optimization: Maximum tolerated dose (MTD) in mice is 40–120 mg/kg, with efficacy observed at nanomolar concentrations in vitro .

Biological Activity

TW-37 is a small-molecule inhibitor targeting the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). This compound has garnered attention for its potential therapeutic applications in various cancers, including colorectal cancer, pancreatic cancer, and head and neck cancers. Research indicates that this compound can induce apoptosis, inhibit cell growth, and affect tumor microenvironment dynamics.

Bcl-2 Inhibition

this compound functions primarily by binding to the BH3-binding groove of Bcl-2 and related proteins (Bcl-xL and Mcl-1), disrupting their anti-apoptotic functions. This action allows pro-apoptotic proteins like Bid, Bim, and Bad to promote apoptosis effectively. The binding affinities of this compound are as follows:

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. For instance:

- In colorectal cancer (CRC) cells, treatment with this compound at nanomolar concentrations resulted in significant inhibition of cell survival and proliferation, leading to caspase activation (caspase-3/9) and apoptosis .

- In pancreatic cancer models, this compound inhibited cell growth and induced apoptosis by downregulating Notch signaling pathways, which are critical for cell proliferation .

Anti-Angiogenic Effects

This compound also exhibits anti-angiogenic properties by inhibiting endothelial cell function:

- It was observed that this compound could significantly reduce tumor angiogenesis in vivo without causing systemic toxicity. This effect was enhanced when combined with cisplatin, resulting in improved cytotoxicity against endothelial cells and head and neck cancer cells .

Case Studies

-

Colorectal Cancer

A study demonstrated that this compound effectively inhibited the growth of both HCT-116 cells and primary human colon cancer cells. The compound induced autophagy alongside apoptosis, suggesting a complex interplay between these two processes in cancer treatment . -

Pancreatic Cancer

Research indicated that this compound led to a significant decrease in colony formation in pancreatic cancer cell lines (BxPC-3 and Colo-357). The study highlighted the involvement of cell cycle regulatory factors such as E2F-1 and cyclins in mediating the effects of this compound on cell proliferation . -

Head and Neck Cancer

In head and neck squamous cell carcinoma (HNSCC), this compound was found to mediate an S-phase arrest in the cell cycle while enhancing the cytotoxic effects of cisplatin. This combination therapy demonstrated a synergistic effect, indicating its potential for overcoming chemoresistance .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What is the molecular mechanism of TW-37 in targeting Bcl-2 family proteins?

this compound is a non-peptide small-molecule inhibitor that binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Mcl-1, disrupting their anti-apoptotic interactions with pro-apoptotic proteins like Bak, Bax, and Bid. Its Ki values are 0.29 µM (Bcl-2), 1.11 µM (Bcl-xL), and 0.26 µM (Mcl-1), demonstrating higher selectivity for Bcl-2 and Mcl-1 . Methodologically, these affinities are determined via fluorescence polarization assays or surface plasmon resonance (SPR) in cell-free systems .

Q. How do researchers assess this compound’s anti-proliferative effects in vitro?

Standard protocols include:

- MTT assays to measure cell viability (e.g., IC₅₀ values of ~1000 nM in HCT-116 colorectal cancer cells) .

- BrdU ELISA to quantify DNA synthesis and proliferation .

- Colony formation assays to evaluate long-term survival post-treatment . Controls should include normal cells (e.g., peripheral blood lymphocytes) to confirm cancer-specific activity .

Q. What are the recommended storage and solubility conditions for this compound?

- Storage : –20°C (stable ≥1 year); 5–25 mg aliquots can be stored at room temperature (stable ≥6 months).

- Solubility : ≥2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline for in vivo use . For in vitro studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How does this compound-induced autophagy influence its anti-tumor efficacy, and how can this be experimentally addressed?

this compound triggers feedback autophagy in colorectal cancer (CRC) cells, which may counteract apoptosis. Key methods to study this include:

- Western blotting for LC3B-II conversion and p62 degradation to confirm autophagic flux .

- Pharmacological inhibitors (e.g., 3-MA, chloroquine) or genetic knockdown (e.g., Beclin-1 shRNA) to block autophagy. Notably, Beclin-1 silencing enhances this compound-induced apoptosis in HCT-116 xenografts .

- Dose optimization : Use subtoxic this compound concentrations (e.g., 300 nM) to isolate autophagy-specific effects .

Q. What strategies enhance this compound’s in vivo efficacy in combination therapies?

- Synergy with MEK inhibitors : Co-treatment reduces melanoma tumor volume in SCID mice via enhanced apoptosis (40 mg/kg this compound, intravenous) .

- Chemotherapy sensitization : this compound synergizes with CHOP regimen (cyclophosphamide-doxorubicin-vincristine-prednisone) in lymphoma models .

- ABT-263 (navitoclax) co-administration : In renal cell carcinoma (RCC), this combination inhibits EMT (via E-cadherin upregulation) and induces G2/M arrest (p21 activation, cyclin B1/D1/E downregulation) .

Q. How do researchers resolve contradictions in this compound’s pro-autophagic effects across cancer types?

In CRC, autophagy inhibition potentiates this compound , whereas in pancreatic cancer, this compound’s anti-angiogenic effects dominate via NF-κB suppression . To address discrepancies:

- Perform tissue-specific pathway analysis (e.g., NF-κB activity via p65 siRNA transfection ).

- Use isoform-selective inhibitors to dissect Bcl-2 family member roles (e.g., Mcl-1 vs. Bcl-xL dependency) .

Q. What biomarkers predict this compound sensitivity in preclinical models?

- N-Myc amplification : Neuroblastoma cells (e.g., IMR-5, Kelly) with N-Myc amplification show lower IC₅₀ values (0.22–0.28 µM) compared to non-amplified lines (IC₅₀ ~0.83–0.96 µM) .

- Bcl-2/Mcl-1 overexpression : Ovarian cancer cells (OVCAR3, SKOV3/DDP) with elevated Bcl-2 exhibit enhanced this compound chemosensitization to cisplatin .

Q. Methodological Considerations

Table 1: Key Biochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₃H₃₅NO₆S | |

| Molecular Weight | 573.7 g/mol | |

| Ki (Bcl-2) | 0.29 µM | |

| Ki (Mcl-1) | 0.26 µM | |

| Solubility (DMSO) | ≥10 mM |

Table 2: In Vivo Dosing Protocols

Q. Ethical and Reproducibility Guidelines

- Data transparency : Document autophagy assays with LC3B-II/p62 blots and negative controls (e.g., ATG5/7 knockdown) to ensure reproducibility .

- Authorship criteria : Follow discipline-specific standards for contributions (e.g., experimental design, data analysis) .

- Conflict of interest : Disclose funding sources (e.g., industry collaborations) to avoid bias in reporting combination therapy efficacy .

Properties

IUPAC Name |

N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAPVTKIEGUPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466395 | |

| Record name | TW-37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877877-35-5 | |

| Record name | TW-37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877877355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TW-37 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TW-37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TW-37 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8NY4LUO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.